Chemical structure and properties of trans-Crotylboronic acid pinacol ester
Chemical structure and properties of trans-Crotylboronic acid pinacol ester
Technical Guide: trans-Crotylboronic Acid Pinacol Ester
Executive Summary
trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5) is a robust, bench-stable organoboron reagent used primarily for the stereoselective installation of polypropionate motifs in complex molecule synthesis. Unlike its highly reactive dialkylborane counterparts (e.g., 9-BBN derivatives), this pinacol ester exhibits high thermal stability due to the attenuation of Lewis acidity at the boron center. Consequently, it requires activation—typically via Lewis acid catalysis or thermal promotion—to undergo Type I allylation with aldehydes.
This guide details the physicochemical properties, mechanistic underpinnings (Zimmerman-Traxler), and validated protocols for the synthesis and application of this reagent.
Chemical Identity & Structural Analysis
The stability of pinacol esters arises from the donation of electron density from the oxygen
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| CAS Number | 69611-02-5 | |
| Molecular Formula | C₁₀H₁₉BO₂ | |
| Molecular Weight | 182.07 g/mol | |
| Physical State | Colorless liquid/oil | |
| Boiling Point | 68–76 °C (7 mmHg) | |
| Density | 0.888 g/mL (25 °C) | |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Toluene | Hydrolyzes slowly in aqueous acid |
Spectroscopic Signature (NMR)
Verification of the trans (E) geometry is critical, as isomeric purity dictates product diastereoselectivity.
-
¹H NMR (400 MHz, CDCl₃):
- 5.38–5.48 (m, 1H, vinyl)
- 5.25–5.35 (m, 1H, vinyl)
- 1.62 (d, J = 6.0 Hz, 3H, terminal methyl)
- 1.60 (d, J = 7.0 Hz, 2H, B-CH₂)
- 1.23 (s, 12H, pinacol methyls)
-
¹¹B NMR:
33–34 ppm (Characteristic of boronate esters).
Mechanistic Principles
The utility of trans-crotylboronates lies in their predictable stereochemical transfer. The reaction proceeds via a Type I Allylation mechanism involving a closed, chair-like transition state.
The Zimmerman-Traxler Transition State[1]
Upon activation (thermal or Lewis Acid), the carbonyl oxygen of the aldehyde coordinates to the boron atom. The reaction adopts a chair-like conformation to minimize steric strain (1,3-diaxial interactions).
-
Geometry Transfer: The trans-crotyl geometry forces the methyl group into a pseudo-equatorial position in the transition state.
-
Outcome: This arrangement exclusively yields the anti -homoallylic alcohol.
-
trans-Crotyl
anti-product -
cis-Crotyl
syn-product
-
Mechanistic Diagram
Figure 1: Mechanistic pathway illustrating the conservation of stereochemistry via the Zimmerman-Traxler transition state.
Synthesis Protocol: Barbier-Grignard Method
Direct reaction of crotyl halides with magnesium often leads to Wurtz coupling (dimerization). The Barbier conditions , where the electrophile (borate) is present during the formation of the Grignard, suppresses this side reaction.
Reagents
-
trans-Crotyl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv, activated)
-
Pinacolborane (HBpin) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Anhydrous THF (0.5 M)
Step-by-Step Procedure
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and activate with a crystal of iodine and heat until purple vapor appears.
-
Solvent Charge: Add anhydrous THF to cover the magnesium.
-
Barbier Initiation: Add the boronate source (HBpin or Isopropoxy-pinacolborane) to the flask before the halide.
-
Addition: Add trans-crotyl bromide dropwise at 0 °C. The reaction is exothermic; control rate to maintain gentle reflux or keep at 0–25 °C depending on scale.
-
Digestion: Stir at room temperature for 2–3 hours.
-
Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure (bp ~70 °C at 7 mmHg) is preferred over silica chromatography to prevent hydrolysis.
Application Protocol: Lewis Acid Catalyzed Crotylation
Pinacol esters are too stable to react with aldehydes at -78 °C without catalysis. The following protocol utilizes SnCl₄ (often with a chiral diol for enantioselectivity, based on Hall's methodology) to catalyze the reaction.
Reagents
-
Aldehyde (1.0 equiv)
-
trans-Crotylboronic acid pinacol ester (1.2 equiv)
-
SnCl₄ (1.0 M in CH₂Cl₂, 0.1–1.0 equiv depending on desired rate/enantioselectivity)
-
Solvent: Toluene or CH₂Cl₂ (Anhydrous)
Workflow Diagram
Figure 2: Experimental workflow for Lewis Acid catalyzed crotylation.
Protocol Steps
-
Setup: Cool a solution of aldehyde (1.0 mmol) in Toluene (5 mL) to -78 °C.
-
Catalyst Addition: Add SnCl₄ (1.0 M, 100 µL, 10 mol%) dropwise. Note: If enantioselectivity is required, premix SnCl₄ with a chiral diol (e.g., Vivol) for 15 mins before adding to the aldehyde.
-
Reagent Addition: Slowly add trans-crotylboronic acid pinacol ester (1.2 mmol).
-
Monitoring: Stir at -78 °C. Monitor by TLC. Uncatalyzed pinacol esters will not react at this temperature; if no conversion is observed, ensure the Lewis Acid is active (dry).
-
Workup: Warm to 0 °C and quench with 1N HCl to facilitate boronate hydrolysis. Extract with EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Pinacol ester is too stable/inert. | Increase Lewis Acid loading (up to 1 equiv) or switch to a stronger Lewis Acid (e.g., Sc(OTf)₃). Alternatively, microwave heating (thermal activation). |
| Low Diastereoselectivity | Isomerization of the crotyl reagent. | Verify reagent purity by NMR. Ensure reaction temp remains <-40 °C to prevent E/Z isomerization of the intermediate. |
| Protodeboronation | Moisture in solvent. | Ensure strict anhydrous conditions. Protonolysis destroys the C-B bond before reaction. |
References
-
Synthesis via Grignard/Barbier: Clary, J. W., et al. (2011).[1] "Hydride-Mediated Formation of Boronic Esters." The Journal of Organic Chemistry. Link
-
Lewis Acid Catalysis (SnCl₄): Rauniyar, V., & Hall, D. G. (2008). "Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes." Journal of the American Chemical Society.[2][3][4] Link[5]
-
Mechanistic Foundation: Zimmerman, H. E., & Traxler, M. D. (1957). "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.[2][3][4] Link
-
General Review: Roush, W. R. (1991). "Allylboronates in Organic Synthesis." Comprehensive Organic Synthesis. Link
Sources
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research - HALL RESEARCH GROUP [hallgroupchemistry.com]
- 5. acs.figshare.com [acs.figshare.com]
